molecular formula C19H16N4O4 B2587476 N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide CAS No. 941946-11-8

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide

Cat. No. B2587476
CAS RN: 941946-11-8
M. Wt: 364.361
InChI Key: MGERYRLEXJIBCE-UHFFFAOYSA-N
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Description

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide, also known as MPN, is a chemical compound that has been widely studied for its potential use in scientific research. MPN is a small molecule inhibitor that has been shown to have promising effects in various biological systems.

Scientific Research Applications

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been studied extensively for its potential use in various biological systems. It has been shown to be a potent inhibitor of several kinases, including JAK2, FLT3, and RET. N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves its ability to inhibit the activity of specific kinases. By inhibiting these kinases, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide can disrupt various signaling pathways that are involved in cell growth, proliferation, and survival. This ultimately leads to the inhibition of tumor growth and the suppression of inflammation.
Biochemical and Physiological Effects:
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of specific signaling molecules, such as STAT3 and AKT. Additionally, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide in lab experiments is its specificity for certain kinases. This allows researchers to target specific pathways and study their effects on various biological systems. Additionally, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have low toxicity in vivo, making it a potentially safe option for use in animal studies. However, one limitation of using N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Future Directions

There are several future directions for the study of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide. One potential area of research is the development of more potent and selective inhibitors of specific kinases. Additionally, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide could be studied for its potential use in combination with other drugs to enhance its efficacy. Finally, the use of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide in clinical trials for the treatment of cancer and inflammatory diseases could be explored further.

Synthesis Methods

The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves a series of steps that have been optimized over time. The first step involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(6-methoxypyridazin-3-yl)aniline in the presence of a base to form N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide. The purity of the final product is typically confirmed by HPLC or NMR.

properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-12-3-4-14(11-17(12)23(25)26)19(24)20-15-7-5-13(6-8-15)16-9-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGERYRLEXJIBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide

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